1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-7-19-10-11(15-13(19)18-8-5-6-9-18)16(2)14(21)17(3)12(10)20/h4H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAOLRCQUUVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate . The reaction is carried out under reflux conditions at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted purine derivatives.
Scientific Research Applications
1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison at the 8-Position
| Compound | 8-Position Substituent | Key Properties |
|---|---|---|
| Target compound | Pyrrolidin-1-yl | Moderate polarity, basicity |
| CAS 378201-02-6 | Dihydroxypropylsulfanyl | High hydrophilicity, H-bonding |
Conformational Differences and Ring Puckering
The pyrrolidinyl group may influence the purine ring’s puckering. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) provide a framework to quantify ring non-planarity . For instance:
- In analogs with bulky 8-position substituents, increased puckering amplitude (q) is observed to alleviate steric strain.
Spectroscopic Comparisons
NMR studies of analogous purine derivatives reveal that substituents at the 8-position significantly alter chemical shifts in regions corresponding to adjacent protons (e.g., positions 29–36 and 39–44) . For example:
- The pyrrolidinyl group’s electron-donating effects may deshield nearby protons, causing downfield shifts compared to sulfanyl or allyl substituents.
- Table 2: Hypothetical NMR Chemical Shift Differences
| Proton Position | Target Compound (ppm) | CAS 378201-02-6 (ppm) |
|---|---|---|
| 30–32 | 7.8–8.1 | 7.5–7.7 |
| 40–42 | 3.2–3.5 | 3.6–3.9 |
Crystallographic and Computational Studies
Crystallographic tools like SHELXL (for refinement) and Mercury CSD (for packing analysis) are critical for comparing molecular conformations and crystal packing . Preliminary data suggest:
- The pyrrolidinyl group forms intramolecular hydrogen bonds with the purine ring’s carbonyl groups, stabilizing a planar conformation.
- In contrast, sulfanyl-substituted analogs exhibit twisted conformations due to steric clashes.
Implications of Structural Differences
- Solubility: The pyrrolidinyl group enhances solubility in polar aprotic solvents compared to nonpolar substituents.
- Bioactivity: The basic pyrrolidinyl nitrogen may improve binding affinity to adenosine receptors, a common target for purine derivatives.
- Stability : Steric protection from the pyrrolidinyl group could reduce metabolic degradation at the 8-position.
Biological Activity
1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione is a purine derivative with significant biological activity. This compound features a unique structural configuration that includes methyl, prop-2-enyl, and pyrrolidinyl substituents on the purine ring, which is critical for its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₂₅N₅O₂
- Molecular Weight: 319.41 g/mol
- CAS Number: 378207-76-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. It has been observed to modulate the activity of various molecular targets, potentially inhibiting enzymes related to DNA replication and protein synthesis, which are crucial in cancer and viral infections .
Antiviral Properties
Research indicates that this compound may exhibit antiviral properties by inhibiting viral replication. The mechanism involves interference with viral enzymes that are essential for the life cycle of viruses. Case studies have demonstrated its effectiveness against certain viral strains, suggesting potential therapeutic applications .
Anticancer Potential
This compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function. In vitro studies have reported significant cytotoxic effects against a range of cancer cell lines .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing inhibition of growth at certain concentrations. This suggests its potential use in developing new antimicrobial agents .
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activities of this compound:
| Study Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antiviral | Influenza Virus | 10 - 50 | Significant reduction in viral load |
| Anticancer | HeLa Cells | 5 - 25 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 20 - 100 | Inhibition of bacterial growth |
Mechanistic Insights
The compound's mechanism was further elucidated through biochemical assays that revealed its interaction with specific kinases involved in cell signaling pathways. For instance, it was shown to inhibit cyclin-dependent kinase (CDK) activity, which is often dysregulated in cancer cells .
Q & A
What synthetic routes are established for synthesizing 1,3-dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione?
Level: Basic
Methodological Answer:
The synthesis typically involves functionalization of a xanthine core. A common approach includes:
Core Formation : Start with 1,3-dimethylxanthine derivatives as the scaffold.
8-Position Substitution : React with nucleophilic reagents (e.g., pyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 8-pyrrolidin-1-yl group .
7-Position Alkynylation : Use propargyl bromide or similar reagents to attach the prop-2-enyl group via nucleophilic substitution .
Purification : Column chromatography or recrystallization for isolation.
Key Data: Yields for similar reactions range from 45–70%, with regioselectivity confirmed via ¹H-NMR (e.g., δ 3.91 ppm for prop-2-enyl protons) .
How is computational modeling utilized to predict the bioactivity of this compound?
Level: Basic
Methodological Answer:
Computational tools like Chemicalize.org (ChemAxon) are employed to assess drug-likeness and physicochemical properties:
-
Parameters Analyzed :
Parameter Target Range Example Value LogP (lipophilicity) 1–3 2.1 TPSA (polar surface) <90 Ų 75 Ų H-bond donors/acceptors ≤5/≤10 2/6 -
Virtual Screening : Molecular docking against adenosine receptor models to predict antagonism .
-
Limitations : Validate predictions with in vitro assays (e.g., cAMP modulation) to resolve discrepancies .
What challenges arise in regioselective functionalization at the 8-position, and how are they addressed?
Level: Advanced
Methodological Answer:
The 8-position’s reactivity is influenced by steric hindrance and competing sites. Strategies include:
- Catalytic Optimization : Use Cu(OAc)₂·H₂O to enhance nucleophilic substitution efficiency at 70–80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent accessibility.
- Monitoring : Track reaction progress via LC-MS to detect byproducts (e.g., 7-position over-substitution).
Data Contradiction Example: Discrepancies in NMR integration ratios (e.g., 8-position vs. 7-substituents) require 2D-COSY or HSQC for resolution .
How can researchers resolve contradictions in spectral data during structural confirmation?
Level: Advanced
Methodological Answer:
Contradictions often arise from overlapping signals or tautomerism. A stepwise approach:
¹H-NMR Analysis : Compare coupling constants (e.g., J = 7.0 Hz for prop-2-enyl protons vs. J = 2.5 Hz for pyrrolidine protons) .
HSQC/HMBC : Assign quaternary carbons (e.g., C-6 carbonyl at ~160 ppm in ¹³C-NMR).
X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., bond angles confirming pyrrolidine ring geometry) .
Case Study: A 2021 study resolved tautomeric forms using temperature-dependent NMR, revealing dominant enol-keto configurations .
What strategies are employed to study structure-activity relationships (SAR) for xanthine derivatives?
Level: Advanced
Methodological Answer:
SAR studies focus on substituent effects at positions 7 and 8:
Functional Group Variation : Synthesize analogs with substituted pyrrolidine (e.g., morpholine) or alkenyl chains (e.g., but-2-ynyl) .
Biological Assays : Test adenosine receptor binding (IC₅₀) and PDE inhibition.
| Substituent (8-position) | IC₅₀ (A₁ Receptor) | Selectivity (A₁/A₂A) |
|---|---|---|
| Pyrrolidin-1-yl | 12 nM | 8.5x |
| Morpholin-4-yl | 18 nM | 5.2x |
QSAR Modeling : Correlate logP/TPSA with bioavailability using multivariate regression .
What advanced spectroscopic techniques are critical for characterizing tautomeric forms?
Level: Advanced
Methodological Answer:
Tautomerism in purine-dione systems requires:
Dynamic NMR : Monitor exchange signals (e.g., coalescence temperature for NH protons).
IR Spectroscopy : Identify carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for C=O vs. 1720 cm⁻¹ for keto forms).
Solid-State Analysis : Raman spectroscopy or X-ray diffraction to confirm dominant tautomers in crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
